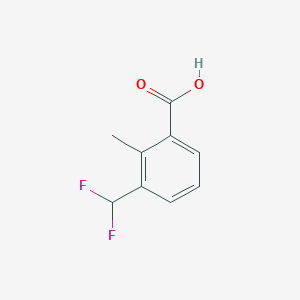

3-Difluoromethyl-2-methyl-benzoic acid

Beschreibung

3-Difluoromethyl-2-methyl-benzoic acid is a fluorinated benzoic acid derivative characterized by a difluoromethyl (-CF₂H) group at the 3-position and a methyl (-CH₃) group at the 2-position of the aromatic ring. Fluorinated aromatic compounds are notable for their enhanced metabolic stability, lipophilicity, and bioactivity, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

Molekularformel |

C9H8F2O2 |

|---|---|

Molekulargewicht |

186.15 g/mol |

IUPAC-Name |

3-(difluoromethyl)-2-methylbenzoic acid |

InChI |

InChI=1S/C9H8F2O2/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4,8H,1H3,(H,12,13) |

InChI-Schlüssel |

LLEVFDVLXIOSDO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1C(=O)O)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-2-methylbenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of 3-(difluoromethyl)-2-methylbenzoic acid often employs metal-based catalytic methods to transfer the difluoromethyl group to the aromatic ring. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-2-methylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups on the benzene ring.

Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)-2-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides.

Wirkmechanismus

The mechanism of action of 3-(difluoromethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable moiety in drug design .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 3-difluoromethyl-2-methyl-benzoic acid (hypothetical data inferred from analogs) with structurally related benzoic acid derivatives:

Note: Data for 3-difluoromethyl-2-methyl-benzoic acid are inferred from analogs due to absence in provided evidence.

Key Observations:

- Fluorine Effects: Difluoromethyl and fluoro substituents enhance electron-withdrawing effects, increasing acidity and stability compared to non-fluorinated analogs. For example, 2,4-difluoro-3-methylbenzoic acid has a pKa lower than non-fluorinated benzoic acids, favoring its use in acidic environments .

- Lipophilicity : The difluoromethyl group in the hypothetical compound likely improves membrane permeability compared to hydroxylated analogs like HMBA, which has a logP of ~2.1 due to its polar hydroxyl group .

Antiproliferative Activity

- HMBA (4-Hydroxy-3-prenyl-benzoic acid) : Inhibits HeLa cell-cycle progression at IC₅₀ values comparable to natural metabolites. Mechanism involves p21 activation and cyclin D1 suppression .

- Hypothetical 3-Difluoromethyl-2-methyl-benzoic Acid : Fluorine substituents may enhance bioavailability, but absence of polar groups (e.g., hydroxyl) could limit direct cell-cycle inhibition unless paired with targeted delivery systems.

Metabolic Activity

- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid : Demonstrates potent hypoglycemic effects by modulating glucose metabolism, outperforming tolbutamide in reducing glycemia post-glucose challenge .

- Fluorinated Analogs: Fluorine atoms in 3-difluoromethyl-2-methyl-benzoic acid may delay metabolic degradation, extending half-life in vivo compared to non-fluorinated derivatives.

Agrochemical Potential

- Sulfonylurea Herbicides () : Methyl benzoate derivatives (e.g., metsulfuron-methyl) inhibit acetolactate synthase in plants. The difluoromethyl group in 3-difluoromethyl-2-methyl-benzoic acid could similarly enhance herbicidal activity by increasing target enzyme affinity .

Biologische Aktivität

3-Difluoromethyl-2-methyl-benzoic acid is a fluorinated aromatic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C9H8F2O2

- Molecular Weight : 188.16 g/mol

- IUPAC Name : 3-(difluoromethyl)-2-methylbenzoic acid

The presence of the difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

The biological activity of 3-difluoromethyl-2-methyl-benzoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Interaction : It may bind to various receptors, altering their activity and leading to downstream biological effects.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

A study published in Bioorganic Chemistry explored the synthesis and biological evaluation of various derivatives of difluoromethyl benzoic acids. The results indicated that these derivatives exhibited significant antimicrobial activity against multiple bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Properties

Research has shown that 3-difluoromethyl-2-methyl-benzoic acid exhibits anti-inflammatory properties in vitro. A case study demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Researchers synthesized a series of difluoromethyl benzoic acid derivatives and tested them against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives displayed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as novel antimicrobial agents.

-

Case Study on Anti-inflammatory Activity :

- In a controlled laboratory setting, 3-difluoromethyl-2-methyl-benzoic acid was administered to macrophage cell lines treated with lipopolysaccharides (LPS). The results showed a significant reduction in the expression of inflammatory markers compared to untreated controls, supporting its role as an anti-inflammatory compound .

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 3-Difluoromethyl-2-methyl-benzoic acid | Moderate | Significant |

| Standard Antibiotics (e.g., Penicillin) | High | Variable |

This table illustrates the comparative effectiveness of 3-difluoromethyl-2-methyl-benzoic acid against established standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.